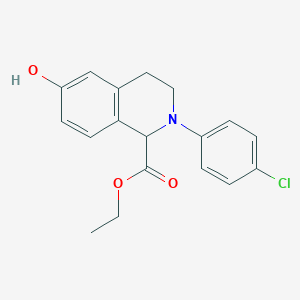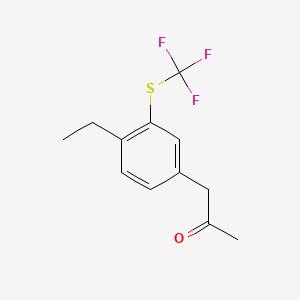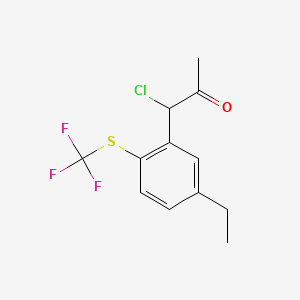
Methyl 3-amino-4-iodoisothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-iodoisothiazole-5-carboxylate is a heterocyclic compound that features an isothiazole ring substituted with amino, iodo, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-iodoisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-iodoisothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-4-iodoisothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted isothiazoles depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the isothiazole ring.
Reduction Products: Amines and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-iodoisothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-iodoisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- Methyl 3-amino-4-bromoisothiazole-5-carboxylate
- Methyl 3-amino-4-chloroisothiazole-5-carboxylate
- Methyl 3-amino-4-fluoroisothiazole-5-carboxylate
Comparison: Methyl 3-amino-4-iodoisothiazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine substituent can enhance the compound’s ability to participate in coupling reactions and may also influence its pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C5H5IN2O2S |
|---|---|
Peso molecular |
284.08 g/mol |
Nombre IUPAC |
methyl 3-amino-4-iodo-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3,(H2,7,8) |
Clave InChI |
TWHSTKRYLOPKBK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NS1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
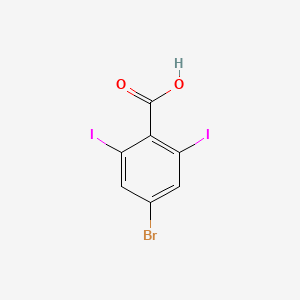


![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)
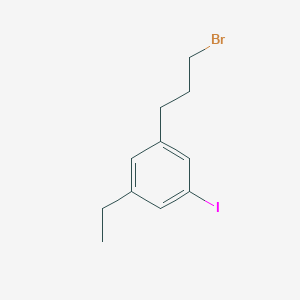

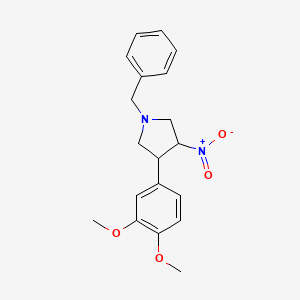
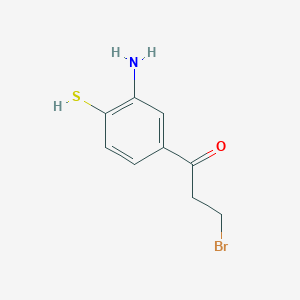
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)
